molecular formula C10H10N2 B1282606 1-(4-Aminophenyl)cyclopropanecarbonitrile CAS No. 108858-86-2

1-(4-Aminophenyl)cyclopropanecarbonitrile

Cat. No. B1282606
M. Wt: 158.2 g/mol
InChI Key: JTMAWZMLYUMWKL-UHFFFAOYSA-N
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Description

The compound 1-(4-Aminophenyl)cyclopropanecarbonitrile is a chemical intermediate that has been studied in various contexts due to its potential applications in organic synthesis and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs, such as amino-substituted cyclopropanes and phenyl groups, have been synthesized and analyzed for their chemical properties and potential applications .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from commercially available precursors. For instance, 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile, a compound with a similar structure, was synthesized from 4-nitrobenzaldehyde through a three-step process with an overall yield of 65.25% . The synthesis of 1-amino-5-phenyl-2,6,6-tricyano-3-cyclopropyl-1,3-cyclohexadiene was achieved by reacting benzylidenemalononitrile with (1-cyclopropylethylidene)malononitrile . These methods demonstrate the feasibility of synthesizing complex cyclopropane derivatives with amino and phenyl functionalities.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is often characterized using techniques such as X-ray crystallography, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 1-amino-5-phenyl-2,6,6-tricyano-3-cyclopropyl-1,3-cyclohexadiene was confirmed by X-ray structural data, revealing steric effects that influence bond lengths within the molecule . Similarly, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile provided insights into the arrangement of substituents around the benzene rings .

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions, including ring-opening and transformation into other structures. The reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones resulted in the regioselective ring-opening to afford 2,4-cyclopentadien-1-ols . Additionally, the weakest bond in the cyclohexadiene ring of 1-amino-5-phenyl-2,6,6-tricyano-3-cyclopropyl-1,3-cyclohexadiene ruptures upon energy deposition, leading to the formation of a substituted dihydropyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of amino and cyano groups can affect the compound's basicity, polarity, and reactivity. For instance, the amino group's basicity and the bulkiness of substituents were discussed in the context of the reactivity of cyclopropene intermediates . The crystal structure analysis of related compounds provides information on molecular conformations and intermolecular interactions, such as hydrogen bonding, which can impact the compound's solubility and stability .

Scientific Research Applications

  • Synthesis of Novel Compounds

    • Hou et al. (2016) described the synthesis of 3-(4-aminophenyl) cyclopropane-1, 1, 2, 2-tetracarbonitrile as an important intermediate for synthesizing NVP-BEZ-235 derivatives, an approach that contributes to the development of new pharmaceutical compounds Hou et al..
  • Conformational Restriction in Biologically Active Compounds

    • Kazuta et al. (2002) utilized cyclopropane derivatives, such as 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, to restrict the conformation of biologically active compounds, which can enhance activity and aid in investigating bioactive conformations Kazuta et al..
  • Synthesis of Labelled Compounds for Research

    • Silverman and Hoffman (1981) synthesized N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine from cyclopropanecarbonitrile, demonstrating a method for preparing labeled compounds for further scientific research Silverman & Hoffman.
  • Photochemical Reactions

    • Guizzardi et al. (2003) investigated the photochemical reactions of N,N-dimethyl-4-chloroaniline with dienes, leading to the formation of 4-aminophenyl cation, highlighting the potential for novel synthetic paths in organic chemistry Guizzardi et al..
  • Antiproliferative Activity

    • Lu et al. (2021) synthesized a compound with 1-(4-methoxyphenyl)cyclopropane-1-carboxamide structure showing significant inhibitory activity against cancer cell lines, illustrating the potential of cyclopropane derivatives in cancer research Lu et al..

Safety And Hazards

The safety information indicates that 1-(4-Aminophenyl)cyclopropanecarbonitrile is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-(4-aminophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMAWZMLYUMWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)cyclopropanecarbonitrile

CAS RN

108858-86-2
Record name 1-(4-Aminophenyl)cyclopropanecarbonitrile
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Synthesis routes and methods I

Procedure details

750 mg (4 mmol) of 4-(1-cyano-cyclopropyl)-benzoic acid (Example 110b) in 20 ml of tert-butanol are stirred in presence of 0.86 ml (4 mmol) diphenylphosphoryl azide (DPPA, Fluka, Buchs, Switzerland) and 0.59 ml (4 mmol) triethylamine at 95° C. for 3 h. Are added 0.43 ml (2 mmol) DPPA and 0.29 ml (2 mmol) triethylamine and the reaction mixture is stirred at 95° C. for 30 min. The reaction mixture is evaporated to dryness and then is taken in EtOAc and washed with H2O, dried over Na2SO4, filtered and evaporated. The solid is separated by flash chromatography (CH2Cl2-MeOH 99:1). The purified compound is treated in 5 ml 4 M HCl in dioxane at rt for 2 h. The crude deprotected product is purified by flash chromatography (CH2Cl2-MeOH 98:2). The product is triturated in MeOH to give the title compound. Analytical HPLC: tret=3.68 minutes (Grad 2).
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.43 mL
Type
reactant
Reaction Step Two
Quantity
0.29 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-(4-nitro-phenyl)-cyclopropanecarbonitrile (500 mg, 2.65 mmol, Journal of the American Chemical Society, 71, 2031-5; 1949) in 7 mL of EtOH-2.5 mL of EtOAc was added 350 mg 5% Pd—C. The mixture was stirred under 1 atm of H2 overnight. The reaction was filtered, concentrated in vacuo and then purified using preparative thin layer chromatography (CHCl3) to afford the title compound as an oil (96 mg, 23%). Mass spectrum (ESI, m/z): Cald. C10H10N2, 159.0. found 159.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
350 mg
Type
catalyst
Reaction Step Two
Yield
23%

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